molecular formula C21H17BrN2O4 B3695948 N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3695948
M. Wt: 441.3 g/mol
InChI Key: UAXDGWWWAACYHA-JXMROGBWSA-N
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Description

N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furanilides This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group, which includes a 5-bromo-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the 5-bromo-2-methoxyphenylprop-2-enoyl chloride: This is achieved by reacting 5-bromo-2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Coupling with 3-aminophenylfuran-2-carboxamide: The resulting acyl chloride is then reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with similar structural features but different substituents.

    N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)butanamide: A structurally related compound with a butanamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c1-27-18-9-8-15(22)12-14(18)7-10-20(25)23-16-4-2-5-17(13-16)24-21(26)19-6-3-11-28-19/h2-13H,1H3,(H,23,25)(H,24,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXDGWWWAACYHA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide
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N-(3-{[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide

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